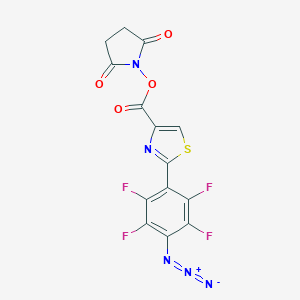
Satfpt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Satfpt is a chemical compound known for its unique structure and reactivity. It is often used in various scientific research applications due to its ability to form strong covalent bonds with biomolecules. This compound is particularly valuable in the fields of chemistry, biology, and medicine for its role in bioconjugation and crosslinking reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Satfpt typically involves multiple steps. One common method includes the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with thiazole-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The use of automated reactors and purification systems is common to streamline the production process and maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Satfpt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Hydrolysis: The succinimidyl ester group can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Copper Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.
Basic Conditions: Such as sodium hydroxide, are used for hydrolysis reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amides and Thioesters: Formed from substitution reactions with amines and thiols, respectively.
Wissenschaftliche Forschungsanwendungen
Satfpt is widely used in scientific research for its ability to form stable covalent bonds with biomolecules. Some key applications include:
Bioconjugation: Used to attach fluorescent labels or other probes to proteins, nucleic acids, and other biomolecules.
Crosslinking: Employed in the formation of crosslinked networks in hydrogels and other polymeric materials.
Drug Delivery: Utilized in the development of targeted drug delivery systems by conjugating drugs to specific biomolecules.
Immunoassays: Used in the preparation of conjugates for immunoassays and other diagnostic applications.
Wirkmechanismus
The mechanism of action of Satfpt involves the formation of covalent bonds with nucleophilic groups on biomolecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the azido group can participate in cycloaddition reactions to form triazoles. These reactions enable the compound to effectively label or crosslink biomolecules, facilitating various biochemical and biophysical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate: Similar in structure but lacks the thiazole ring.
Succinimidyl 4-azidobenzoate: Similar but without the fluorine atoms and thiazole ring.
Uniqueness
Satfpt is unique due to the presence of both the azido and thiazole groups, which provide additional reactivity and versatility in bioconjugation and crosslinking applications. The tetrafluorophenyl group enhances the compound’s stability and reactivity compared to non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
131238-06-7 |
|---|---|
Molekularformel |
C14H5F4N5O4S |
Molekulargewicht |
415.28 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-azido-2,3,5,6-tetrafluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H5F4N5O4S/c15-8-7(9(16)11(18)12(10(8)17)21-22-19)13-20-4(3-28-13)14(26)27-23-5(24)1-2-6(23)25/h3H,1-2H2 |
InChI-Schlüssel |
OEIRWCMNZGTFEM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Key on ui other cas no. |
131238-06-7 |
Synonyme |
SATFPT succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















